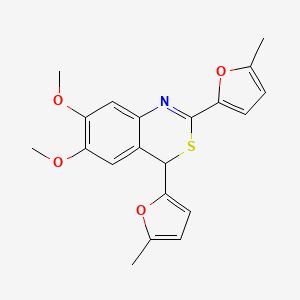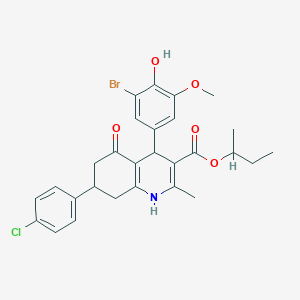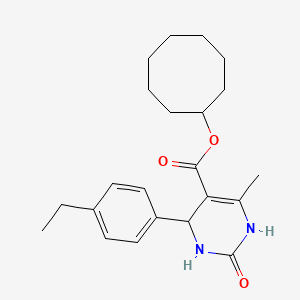
6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine, also known as DMFBT, is a heterocyclic compound that has shown potential in scientific research. DMFBT belongs to the class of benzothiazines, which are known to possess diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine is not well understood. However, it has been suggested that 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine exerts its pharmacological effects by modulating various signaling pathways and enzymes in the body. For example, 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body. 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine has also been found to induce apoptosis, which is a process of programmed cell death that is important for the prevention of cancer. Additionally, 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine is also soluble in various solvents, which makes it easy to administer in animal models. However, 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine has some limitations for lab experiments. It has low bioavailability, which means that it may not be effective when administered orally. Additionally, 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine has not been extensively studied in humans, which limits its potential for clinical use.
Orientations Futures
There are several future directions for the study of 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine. One potential direction is to investigate its potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential in the treatment of cancer. Additionally, it would be interesting to investigate the mechanism of action of 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine in more detail, as this could provide insights into its pharmacological properties.
Méthodes De Synthèse
6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine can be synthesized using various methods. One of the most common methods is the reaction between 2-aminothiophenol and 5-methylfurfural in the presence of acetic acid and acetic anhydride. The reaction yields 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine as a yellow solid with a melting point of 183-185°C.
Applications De Recherche Scientifique
6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine has been extensively studied for its potential in scientific research. It has been found to possess various pharmacological properties, such as anti-inflammatory, antioxidant, and anticancer activities. 6,7-dimethoxy-2,4-bis(5-methyl-2-furyl)-4H-3,1-benzothiazine has also shown potential in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
6,7-dimethoxy-2,4-bis(5-methylfuran-2-yl)-4H-3,1-benzothiazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-11-5-7-15(24-11)19-13-9-17(22-3)18(23-4)10-14(13)21-20(26-19)16-8-6-12(2)25-16/h5-10,19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPYXZCKIFILAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2C3=CC(=C(C=C3N=C(S2)C4=CC=C(O4)C)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1-azocanylcarbonyl)-5-{[4-(2-pyridinyl)-1-piperazinyl]methyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5116651.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(sec-butyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5116655.png)



![N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5116674.png)
![N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5116687.png)
![N-ethyl-2-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B5116694.png)
![5-{5-[(benzyloxy)methyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5116705.png)
![4-{[5-(4-morpholinylcarbonyl)-3-thienyl]sulfonyl}morpholine](/img/structure/B5116713.png)
![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B5116716.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5116724.png)
![3-{[(3R*,4R*)-4-(1-azepanyl)-3-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5116727.png)
![8-isobutyl-1,6,7-trimethyl-3-[2-(1-piperidinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5116740.png)